molecular formula C8H9NO B14448857 Benzenemethanamine, N-methylene-, N-oxide CAS No. 74635-18-0

Benzenemethanamine, N-methylene-, N-oxide

Katalognummer: B14448857
CAS-Nummer: 74635-18-0
Molekulargewicht: 135.16 g/mol
InChI-Schlüssel: UZFFXSFICBBZEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-methylene-, N-oxide is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol It is known for its unique structure, which includes a benzene ring attached to a methanamine group, further modified by an N-methylene and N-oxide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-methylene-, N-oxide typically involves the reaction of benzenemethanamine with formaldehyde and hydrogen peroxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization or distillation to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, N-methylene-, N-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-methylene-, N-oxide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-methylene-, N-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, influencing redox reactions within cells. It may also interact with enzymes and proteins, altering their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenemethanamine, N-methylene-, N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

74635-18-0

Molekularformel

C8H9NO

Molekulargewicht

135.16 g/mol

IUPAC-Name

N-benzylmethanimine oxide

InChI

InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-6H,1,7H2

InChI-Schlüssel

UZFFXSFICBBZEA-UHFFFAOYSA-N

Kanonische SMILES

C=[N+](CC1=CC=CC=C1)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.